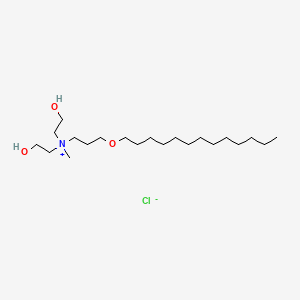
Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride: is a quaternary ammonium compound with the molecular formula C21H46ClNO3 and a molecular weight of 396.048 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride typically involves the reaction of N-methyl-N,N-bis(2-hydroxyethyl)amine with tridecyl glycidyl ether in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of quaternary ammonium salts with different anions.
Scientific Research Applications
Chemistry: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used as a detergent for cell lysis and protein extraction. It helps in breaking down cell membranes to release intracellular contents .
Medicine: The compound is explored for its potential antimicrobial properties and is used in formulations for disinfectants and antiseptics .
Industry: In industrial applications, bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used in the formulation of cleaning agents, fabric softeners, and personal care products .
Mechanism of Action
The mechanism of action of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in its application as a detergent and antimicrobial agent.
Comparison with Similar Compounds
- Cetyltrimethylammonium chloride (CTAC)
- Benzalkonium chloride (BAC)
- Dodecyltrimethylammonium chloride (DTAC)
Comparison: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and detergent compared to other similar compounds .
Properties
CAS No. |
68444-16-6 |
|---|---|
Molecular Formula |
C21H46ClNO3 |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-methyl-(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C21H46NO3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-20-25-21-14-15-22(2,16-18-23)17-19-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OCEJZQODVBRYFB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCC[N+](C)(CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















